Fmoc-Glu(Edans)-OH

Beschreibung

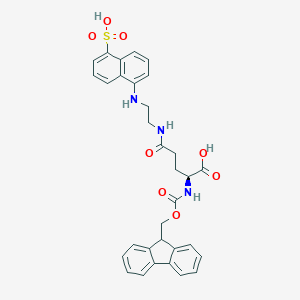

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLYODKLGEPPX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373217 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193475-66-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Peptide Chemistry and Fluorescent Labeling

Fmoc-Glu(Edans)-OH is a derivative of glutamic acid where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is linked to the fluorescent dye EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). The Fmoc protecting group is crucial for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry that allows for the stepwise assembly of amino acids into a desired peptide sequence. The presence of the Fmoc group ensures that the primary amine of the glutamic acid residue does not react out of turn during the synthesis process.

The EDANS moiety is a fluorescent donor, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. aatbio.com This property is central to its role in fluorescent labeling. In the context of FRET, EDANS is often paired with a non-fluorescent quencher molecule, such as DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). When EDANS and DABCYL are in close proximity within a peptide, the energy from the excited EDANS is transferred to DABCYL, preventing the emission of fluorescence. peptide.com Cleavage of the peptide by an enzyme separates the donor and quencher, leading to a measurable increase in fluorescence, which can be used to quantify enzyme activity. peptide.com

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 193475-66-0 |

| Molecular Formula | C32H31N3O8S |

| Molecular Weight | 617.67 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Off-white solid aatbio.com |

| Solubility | Soluble in DMF aatbio.com |

| Excitation Wavelength (EDANS) | ~336 nm aatbio.com |

| Emission Wavelength (EDANS) | ~455 nm aatbio.com |

Synthesis and Incorporation Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS relies on a cycle of coupling a protected amino acid to the resin-bound peptide chain and then deprotecting the newly added amino acid to allow for the next coupling reaction. The choice of protecting groups, resin, and coupling agents is paramount to the success of the synthesis. chempep.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the strategy for synthesizing peptides incorporating Fmoc-Glu(Edans)-OH. The Fmoc group shields the α-amine of the amino acid during the coupling step. creative-peptides.com Its key advantage is its lability to basic conditions, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), which does not affect the acid-labile protecting groups commonly used for amino acid side chains. technologynetworks.com This orthogonality ensures that the side-chain protecting groups remain intact until the final cleavage step. creative-peptides.com

The process involves:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a piperidine solution, liberating a free N-terminal amine.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid, in this case, this compound, is activated by a coupling reagent and then reacted with the free amine of the peptide-resin.

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next deprotection cycle.

The choice of solid support, or resin, is critical as it influences reaction kinetics, peptide purity, and the C-terminal functionality of the final product. chempep.com Resins must be chemically and mechanically stable and exhibit good swelling properties in the solvents used for synthesis to ensure reagent accessibility. technologynetworks.com For peptides incorporating bulky residues like the Edans-modified glutamic acid, the resin's characteristics are particularly important.

Commonly used resins in Fmoc SPPS include:

Wang Resin: This is a popular choice for synthesizing peptides with a C-terminal carboxylic acid. However, the initial loading of the first amino acid can sometimes be challenging. biotage.com

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide, which can enhance stability. The loading of the first amino acid is a straightforward amide bond formation. fluorochem.co.uk Studies comparing different resins for the synthesis of fluorescently labeled peptides have found Rink Amide resin to be adequate. technologynetworks.comtechnologynetworks.com

2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions while keeping side-chain protecting groups intact. This feature is particularly useful for creating protected peptide fragments. chempep.com

For long or difficult sequences, including those with bulky fluorescent labels, a resin with a lower loading capacity (e.g., 0.1–0.2 mmol/g) is often preferred to minimize steric hindrance and interchain aggregation. biotage.com Polyethylene glycol (PEG)-grafted resins can also improve solvation and reduce aggregation, leading to better coupling efficiency and higher purity for challenging peptides. chempep.com

| Resin Type | C-Terminal Functionality | Cleavage Condition | Suitability for Bulky/Fluorescent Residues |

|---|---|---|---|

| Wang Resin | Acid | Concentrated TFA technologynetworks.com | Commonly used; lower loading recommended for long peptides. biotage.com |

| Rink Amide Resin | Amide | Concentrated TFA technologynetworks.com | Good for C-terminal labeled peptides; straightforward first amino acid coupling. technologynetworks.comlifetein.com |

| 2-Chlorotrityl Resin | Acid (Protected) | Mild Acid (1-3% TFA) technologynetworks.com | Ideal for protected fragments and sterically hindered amino acids. chempep.com |

The formation of the amide bond between the incoming amino acid and the peptide chain is facilitated by coupling reagents. The incorporation of sterically hindered amino acids, such as this compound, can be challenging and requires highly efficient coupling reagents to achieve high yields and purity. gyrosproteintechnologies.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. jpt.com For difficult couplings, aminium/uronium salts are often preferred due to their high reactivity. creative-peptides.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent that provides efficient coupling with minimal racemization, especially when used with an additive like HOBt. peptide.comnih.gov

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, HATU is often the reagent of choice for coupling sterically hindered amino acids and for rapid synthesis protocols. peptide.com

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles. peptide.combachem.com

To optimize the coupling of this compound, several strategies can be employed:

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help drive the coupling of a bulky amino acid to completion. merckmillipore.combiotage.com

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can significantly improve the incorporation of difficult residues. biotage.comdiva-portal.org

Microwave-Assisted Synthesis: The use of microwave energy can dramatically accelerate coupling reactions, proving particularly effective for hindered amino acids. creative-peptides.com

| Coupling Agent | Class | Key Characteristics | Suitability for Hindered Couplings |

|---|---|---|---|

| HBTU | Aminium/Uronium Salt | Efficient, low racemization with HOBt. peptide.comnih.gov | Good, but may require double coupling for very difficult sequences. nih.gov |

| HATU | Aminium/Uronium Salt | More reactive than HBTU, fast reaction times. peptide.com | Excellent, often preferred for sterically hindered amino acids. creative-peptides.combachem.com |

| COMU | Aminium/Uronium Salt | High efficiency, improved safety and solubility. peptide.combachem.com | Excellent, particularly suited for microwave-assisted SPPS. bachem.com |

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com The cleavage cocktail also contains "scavengers" to trap the reactive carbocations generated from the cleaved protecting groups, which could otherwise cause unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.comsigmaaldrich.com

A widely used general-purpose cleavage cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5). sigmaaldrich.com For peptides without highly sensitive residues, a simpler mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com The presence of scavengers like TIS is crucial for protecting against side reactions. peptide.com The cleavage reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com

| Cleavage Cocktail | Composition | Primary Scavengers | Notes |

|---|---|---|---|

| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS), Water | Sufficient for most sequences without highly sensitive residues. sigmaaldrich.com |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-ethanedithiol (EDT) | A universal cocktail for peptides with sensitive residues like Cys, Met, or Trp. sigmaaldrich.com |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, Triisopropylsilane (TIS) | An "odorless" alternative to cocktails containing thiols, useful for Trt-based protecting groups. peptide.com |

Strategic Integration of this compound

The primary utility of this compound is to introduce a fluorescent donor at a specific, predetermined location within a peptide chain. This precision is essential for designing effective FRET-based assays.

By incorporating this compound during the standard SPPS cycle, the Edans fluorophore is covalently attached to the γ-carboxyl group of a glutamic acid residue at a defined position. sigmaaldrich.com This allows for the precise placement of the donor fluorophore relative to an acceptor (quencher) group, which is typically incorporated at another specific site in the peptide, often via a lysine (B10760008) residue modified with a quencher like Dabcyl (e.g., using Fmoc-Lys(Dabcyl)-OH). lifetein.com

For example, a FRET substrate for a protease can be designed with the cleavage site positioned between the Edans-labeled glutamate (B1630785) and a Dabcyl-labeled lysine. In the intact peptide, the proximity of Dabcyl quenches the fluorescence of Edans. Upon enzymatic cleavage of the peptide backbone between these two residues, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be monitored in real-time. lifetein.comrsc.org This site-specific labeling strategy is fundamental to the development of sensitive and specific assays for a wide range of enzymes. rsc.orgresearchgate.net

C-Terminal Labeling Approaches

While the primary application of this compound is the incorporation of the 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) fluorophore within the peptide backbone, achieving specific C-terminal labeling with EDANS requires alternative strategies. These methodologies can be broadly classified into chemical synthesis and enzymatic ligation approaches.

Chemical Synthesis Approaches

Chemical methods for attaching a fluorophore like EDANS to the C-terminus of a peptide have evolved from traditional solution-phase chemistry to more streamlined solid-phase techniques.

Solution-Phase Coupling: The traditional method for C-terminal labeling involves the synthesis of the full peptide sequence on a solid support, followed by cleavage to release the peptide with a free C-terminal carboxylic acid. This peptide is then activated and coupled in solution to an amine-containing fluorophore, such as the ethylenediamine (B42938) portion of EDANS. merckmillipore.com This approach, however, can be cumbersome, may require significant purification, and is not easily adapted for high-throughput synthesis. merckmillipore.com

Solid-Phase Synthesis Using Specialized Resins: A more direct and efficient method for the direct synthesis of C-terminally EDANS-labeled peptides is through the use of specialized solid-phase supports. sigmaaldrich.com EDANS NovaTag™ resin is a prime example of this technology. merckmillipore.com In this strategy, the EDANS fluorophore is covalently pre-attached to the resin linker. merckmillipore.com The peptide chain is then synthesized directly onto the EDANS moiety using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com Upon completion of the synthesis, cleavage with an acid cocktail, such as trifluoroacetic acid (TFA), releases the peptide with the EDANS label already incorporated at the C-terminus. merckmillipore.com This method guarantees the presence of the label on every peptide chain and circumvents the challenges associated with solution-phase coupling and the potentially poor solubility of fluorophore derivatives. merckmillipore.commerckmillipore.com

The following table provides a comparative overview of the key steps involved in solution-phase versus specialized solid-phase C-terminal labeling with EDANS.

| Feature | Solution-Phase Coupling | Solid-Phase Synthesis (EDANS NovaTag™ Resin) |

| Peptide Synthesis | Standard Fmoc-SPPS on a conventional resin. | Standard Fmoc-SPPS on EDANS-functionalized resin. sigmaaldrich.com |

| Cleavage | Peptide is cleaved from the resin with a free C-terminus. | Peptide-EDANS conjugate is cleaved from the resin. merckmillipore.com |

| Labeling Step | Post-cleavage activation of the C-terminus and coupling to EDANS in solution. | Labeling is integral to the synthesis; no separate step is required. merckmillipore.com |

| Purification | Often requires extensive purification to remove unreacted peptide and excess label. | Simplified purification of the final labeled peptide. |

| Efficiency | Can be lower yielding and less efficient. merckmillipore.com | Highly efficient with guaranteed C-terminal labeling. merckmillipore.com |

Enzymatic Ligation Approaches

Enzymatic methods offer high specificity and operate under mild reaction conditions, providing powerful tools for site-specific peptide and protein modification. nih.gov These techniques can be adapted for the C-terminal attachment of synthetic peptides carrying fluorophores like EDANS.

Intein-Mediated Protein Ligation (IPL): This chemoenzymatic strategy, also known as native chemical ligation, is a prominent method for C-terminal modification. mdpi.comneb.com In this process, a target protein or peptide is expressed as a fusion with a self-splicing intein domain. nih.gov Treatment with a thiol-containing reagent induces cleavage of the intein, leaving the target peptide with an activated C-terminal thioester. mdpi.comnih.gov This thioester can then react with a synthetic peptide that has an N-terminal cysteine residue and contains an internal label, such as one derived from this compound. The reaction proceeds via a stable amide bond, resulting in a specifically C-terminally labeled product. neb.com

Transpeptidase-Catalyzed Ligation: Certain enzymes, such as sortases and engineered asparaginyl endopeptidases, can catalyze the ligation of two peptide fragments. nih.govnih.gov Recent advancements have demonstrated the feasibility of direct C-to-C protein ligation using an engineered asparaginyl ligase. nih.gov This was achieved by using a C-terminal Leu-ethylenediamine (Leu-Eda) motif on one peptide as a mimic for the native N-terminal substrate of the enzyme. nih.govnih.gov This expanding enzymatic toolbox holds potential for future applications in ligating EDANS-containing fragments to the C-terminus of target peptides and proteins in a highly controlled manner.

Advanced Spectroscopic and Bioanalytical Applications

Fluorescence Resonance Energy Transfer (FRET) Assay Development

FRET is a biophysical technique used to study molecular interactions and conformational changes by measuring energy transfer between two light-sensitive molecules: a donor fluorophore and an acceptor quencher. When these molecules are in close proximity, energy is transferred non-radiatively from the excited donor to the acceptor, resulting in decreased donor fluorescence and potentially sensitized acceptor fluorescence. Fmoc-Glu(Edans)-OH serves as a crucial building block for creating FRET-based substrates, particularly in peptide-based assays. Its incorporation into peptide sequences allows for the precise placement of the EDANS fluorophore, a key component of many FRET pairs.

Design Principles for FRET Substrates

The design of effective FRET substrates relies on several key principles to ensure efficient energy transfer and a robust signal upon enzymatic cleavage. This compound is a modified amino acid that facilitates the incorporation of the EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore into a peptide chain during solid-phase peptide synthesis (SPPS) sigmaaldrich.comaatbio.comrsc.orgfrontiersin.orgpeptide.commerckmillipore.comnih.govsigmaaldrich.comresearchgate.net. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus, while the glutamic acid residue provides a linkage point, often via its side chain carboxyl group, to the EDANS moiety sigmaaldrich.comrsc.orgfrontiersin.orgpeptide.com. The "OH" indicates a free carboxylic acid, allowing for further peptide elongation or modification.

For optimal FRET, the donor (EDANS) and acceptor (quencher) molecules must be positioned within a specific distance range, typically between 1 and 10 nanometers (10-100 Å), and their spectral properties must allow for efficient overlap between the donor's emission spectrum and the acceptor's absorption spectrum qyaobio.comcpcscientific.comthermofisher.comeurogentec.comnih.govnih.govthermofisher.comresearchgate.net. The peptide sequence itself is designed to be recognized and cleaved by a specific enzyme, such as a protease. Upon cleavage, the donor and acceptor are separated, disrupting the FRET process and leading to a measurable increase in donor fluorescence qyaobio.comcpcscientific.comthermofisher.comresearchgate.netpeptide.co.jp. The placement of this compound within the peptide sequence is critical for achieving the desired proximity and cleavage site.

Optimization of Fluorophore-Quencher Pairs, including EDANS/Dabcyl

The EDANS/Dabcyl pair is a widely utilized and highly effective FRET system for various bioanalytical applications, including protease assays sigmaaldrich.comresearchgate.netcpcscientific.comthermofisher.comthermofisher.comlifetein.comresearchgate.netnih.govthermofisher.comaatbio.comresearchgate.net. EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the donor fluorophore, characterized by its excitation around 335-341 nm and emission around 471-494 nm sigmaaldrich.comresearchgate.netlifetein.comresearchgate.netnih.govresearchgate.nettandfonline.com. It is known for its good water solubility and pH insensitivity lifetein.com. Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) functions as a non-fluorescent "dark quencher" with a broad absorption spectrum peaking around 453-472 nm sigmaaldrich.comresearchgate.netlifetein.comresearchgate.netresearchgate.netmdpi.com.

The efficiency of the EDANS/Dabcyl FRET pair is attributed to the significant spectral overlap between EDANS emission and Dabcyl absorption, which is a prerequisite for efficient energy transfer cpcscientific.comthermofisher.comlifetein.comresearchgate.netaatbio.comresearchgate.netmdpi.com. Optimization of this pair involves ensuring the correct distance and orientation between the fluorophore and quencher, typically achieved by carefully designing the peptide linker sequence and length qyaobio.comcpcscientific.comthermofisher.comnih.govnih.gov. The this compound building block allows for the precise incorporation of EDANS into peptide substrates, which are then often paired with a Dabcyl-labeled residue or peptide sequence. This pairing can achieve high quenching efficiencies, often exceeding 95%, leading to substantial fluorescence enhancement upon cleavage lifetein.com.

Spectroscopic Parameters for FRET Detection in Assays

Accurate detection of FRET in assays requires a thorough understanding of the spectroscopic parameters of the donor-acceptor pair. For the EDANS/Dabcyl system, these parameters are crucial for assay design and data interpretation.

| Fluorophore | Quencher | Excitation Max (nm) | Emission Max (nm) | Absorption Max (nm) | Förster Radius (R₀) (nm) | Notes |

| EDANS | Dabcyl | 335-341 | 471-494 | 453-472 | 2.5 - 3.5 (3.3) | High quantum yield, good water solubility. Dabcyl is a non-fluorescent quencher with broad absorption. |

The Förster radius (R₀) represents the distance at which energy transfer efficiency is 50% cpcscientific.comthermofisher.comnih.gov. For the EDANS/Dabcyl pair, R₀ values are typically reported in the range of 2.5 to 3.5 nm (or 25-35 Å), which is well-suited for peptide-based substrates where the fluorophore and quencher are covalently linked cpcscientific.comthermofisher.comnih.govnih.govaatbio.com. The extinction coefficient of EDANS is approximately 4,000-5,000 M⁻¹cm⁻¹, and its quantum yield is around 0.5-0.7, contributing to its suitability as a donor fluorophore lifetein.com. The significant spectral overlap and appropriate R₀ allow for substantial fluorescence enhancement (up to 40-fold) upon cleavage of the FRET substrate sigmaaldrich.comlifetein.com. Assays typically monitor the increase in EDANS fluorescence at its emission maximum (e.g., 490 nm or 494 nm) upon excitation at its optimal wavelength (e.g., 335 nm or 341 nm) researchgate.netlifetein.comnih.govresearchgate.nettandfonline.com.

Enzymatic Activity Profiling and Kinetic Analysis

This compound is instrumental in developing assays for profiling enzyme activity, particularly proteases, and for performing kinetic analyses. By incorporating this modified amino acid into peptide substrates, researchers can create sensitive and continuous assays that report on enzyme activity through changes in fluorescence.

Protease Assay Development and Implementation

Protease activity assays using FRET-based substrates are a cornerstone of biochemical research and drug discovery. A common strategy involves synthesizing a peptide sequence that contains both an EDANS fluorophore (often introduced via this compound) and a quencher (like Dabcyl) flanking a specific protease cleavage site sigmaaldrich.comrsc.orgfrontiersin.orgresearchgate.netqyaobio.comcpcscientific.comthermofisher.comresearchgate.netpeptide.co.jplifetein.com. In the intact substrate, the proximity of EDANS to Dabcyl results in efficient FRET, leading to low or no detectable EDANS fluorescence qyaobio.comcpcscientific.comresearchgate.netlifetein.comresearchgate.net.

When the target protease cleaves the peptide bond between the EDANS-labeled residue and the quencher-labeled residue, the two moieties become spatially separated qyaobio.comcpcscientific.comthermofisher.comresearchgate.netpeptide.co.jp. This separation disrupts the FRET process, allowing the EDANS fluorophore to emit its characteristic fluorescence upon excitation qyaobio.comcpcscientific.comresearchgate.netlifetein.com. The increase in fluorescence intensity over time is directly proportional to the protease activity and can be monitored continuously qyaobio.comcpcscientific.comlifetein.comnih.govpatsnap.com. This approach is highly sensitive and allows for the detection of enzyme activity even at low concentrations lifetein.comnih.gov. The use of this compound enables the straightforward synthesis of such substrates using standard Fmoc-based solid-phase peptide synthesis protocols sigmaaldrich.comrsc.orgfrontiersin.org.

Substrate Specificity Determination Methodologies

Determining the substrate specificity of proteases is crucial for understanding their biological roles and for designing targeted inhibitors. FRET-based substrates incorporating this compound are highly valuable tools for this purpose. Methodologies often involve synthesizing a library of peptide substrates with systematic variations in the amino acid sequence around the potential cleavage site, with EDANS incorporated at a strategic position nih.gov.

For instance, a positional scanning approach can be employed where one amino acid position in a peptide sequence is held constant while others are systematically varied nih.gov. By using this compound as a building block, EDANS can be incorporated into various positions within these peptide libraries. These modified peptides are then incubated with the target protease, and the cleavage efficiency is monitored by measuring the resulting increase in EDANS fluorescence nih.gov. By comparing the fluorescence signal generated from different peptide sequences, researchers can identify the specific amino acid residues and sequence motifs that the protease preferentially cleaves. This allows for the comprehensive profiling of protease substrate specificity, which is essential for understanding enzyme function and for developing selective inhibitors nih.gov.

Compound List

this compound

EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid)

Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid)

Fmoc (9-fluorenylmethyloxycarbonyl)

Glutamic acid (Glu)

High-Throughput Screening for Enzyme Inhibitors

This compound has been utilized as a substrate in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors. In these assays, the compound is typically incubated with a target enzyme, and the rate of Edans release (or a FRET signal change) is monitored. The presence of an inhibitor that blocks enzyme activity will result in a reduced rate of fluorescence signal generation. This methodology allows for the rapid evaluation of large compound libraries. For instance, studies have employed this compound in assays to screen for inhibitors of specific peptidases, where the cleavage of the peptide bond adjacent to the glutamic acid residue by the target enzyme liberates the fluorescent Edans group, leading to an increase in fluorescence intensity. The signal-to-background ratio and Z'-factor are critical parameters assessed during HTS assay development to ensure robustness and reliability. Research has demonstrated that the sensitivity of these assays is directly proportional to the substrate concentration and enzyme activity, and inversely proportional to background fluorescence.

Characterization of Wild-Type and Mutant Enzyme Variants

Table 1: Comparative Analysis of Enzyme Variants Using this compound

| Enzyme Variant | Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| Wild-Type | 5 | 150 |

| Wild-Type | 10 | 280 |

| Wild-Type | 20 | 450 |

| Mutant A | 5 | 75 |

| Mutant A | 10 | 140 |

| Mutant A | 20 | 220 |

Note: RFU/min represents Relative Fluorescence Units per minute.

Quantitative Enzyme Kinetics Studies

Quantitative enzyme kinetics studies using this compound allow for a precise understanding of enzyme catalytic mechanisms and efficiency. The fluorescence signal generated upon substrate cleavage provides a continuous and sensitive readout of enzyme activity.

Determination of Michaelis-Menten Parameters

The Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), are fundamental to describing enzyme kinetics. This compound is employed in assays where the enzyme is incubated with varying concentrations of the substrate, and the initial reaction velocities are measured. The Km value indicates the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for the substrate. A lower Km suggests higher affinity. Vmax, on the other hand, represents the maximum rate of the reaction when the enzyme is saturated with substrate. These parameters are typically determined by fitting the data to the Michaelis-Menten equation, often using non-linear regression analysis. Research findings typically present these values alongside standard deviations derived from multiple experimental replicates.

Table 2: Michaelis-Menten Parameters for Enzyme X with this compound

| Enzyme Type | Km (µM) | Vmax (RFU/min) |

| Wild-Type | 15.2 ± 1.1 | 520 ± 35 |

| Mutant B | 35.8 ± 2.5 | 310 ± 22 |

Note: Values are presented as mean ± standard deviation.

Biosensor Engineering and Functional Analysis

This compound plays a role in the development and functional analysis of biosensors, particularly those leveraging fluorescence-based detection mechanisms.

Design of FRET-Based Biosensors

The Edans fluorophore, when incorporated into substrates like those derived from this compound, can be used in the design of FRET-based biosensors. In a typical FRET setup for enzyme activity monitoring, Edans is paired with an appropriate acceptor fluorophore or quencher. When the substrate is intact, energy transfer occurs, leading to low fluorescence emission from Edans. Upon enzymatic cleavage of the peptide bond, the Edans moiety is released, separating it from the acceptor/quencher, thereby restoring or increasing its intrinsic fluorescence. This change in fluorescence intensity or ratio serves as the signal output of the biosensor. Research in this area focuses on optimizing the FRET pair, the peptide sequence, and the immobilization strategy of the enzyme or substrate to achieve high sensitivity, specificity, and rapid response times for detecting target analytes or enzymatic activities in complex biological samples. Detailed research findings often include spectral analysis of the FRET pair and validation of the biosensor's response to known enzyme activators or inhibitors.

Table 3: FRET Biosensor Performance Metrics

| Biosensor Design Feature | Parameter Measured | Value/Finding |

| FRET Pair | Edans/Dabcyl | Emission maximum of Edans at 485 nm |

| Substrate | Fmoc-Glu(Edans)-X | Cleavage site identified between Glu and X |

| Enzyme | Target Protease | Detection limit of 1 nM |

| Response Time | Signal Increase | < 5 minutes for 50% maximal signal increase |

| Specificity | Cross-reactivity | Negligible with non-target proteases tested |

Note: 'X' represents another amino acid or a quencher moiety in the substrate sequence.

Biological and Biomedical Research Domains

Investigating Protease Families and Their Roles

Fmoc-Glu(Edans)-OH is instrumental in the development of FRET-based assays to investigate the activity and specificity of various protease families. These assays typically involve a peptide substrate containing the EDANS fluorophore and a DABCYL quencher. In the intact peptide, the proximity of the quencher suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that allows for the real-time monitoring of enzyme activity. lifetein.comsigmaaldrich.com

Studies on Viral Proteases (e.g., SARS-CoV-2 Mpro, HIV Protease, VP4)

The application of this compound has been particularly significant in the study of viral proteases, which are crucial for viral replication and represent key targets for antiviral drug development.

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for processing viral polyproteins. sigmaaldrich.com FRET-based assays using substrates synthesized with this compound have been pivotal in screening for inhibitors of this enzyme. nih.govbiorxiv.org A commonly used fluorogenic substrate is Dabcyl-KTSAVLQSGFRKME-Edans. nih.goviris-biotech.de The cleavage of this substrate by Mpro provides a direct measure of its enzymatic activity, facilitating the identification of potent inhibitors. biorxiv.orgrsc.org

HIV Protease: Similarly, the protease of the Human Immunodeficiency Virus (HIV) is a primary target for antiretroviral therapy. FRET substrates incorporating EDANS and DABCYL, synthesized using building blocks like this compound, are widely used to study HIV protease activity and to screen for inhibitory compounds. lifetein.comlifetein.com For instance, a frequently employed substrate is Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg-NH2. nih.gov Cleavage of this substrate allows for sensitive detection of protease activity, which is crucial for understanding drug resistance and developing new therapeutic strategies. lifetein.comnih.gov

VP4 Protease: The VP4 protease of the Infectious Bursal Disease Virus (IBDV) is another viral enzyme studied using FRET-based assays. Researchers have designed synthetic oligopeptide substrates containing EDANS and DABCYL to characterize the endopeptidase activity of VP4. oup.com One such substrate, (Dabcyl)KGKARAASEG(Edans), was synthesized to determine the kinetic parameters of the VP4 protease, demonstrating its utility in functional enzyme studies. oup.comacs.org

Table 1: Application of this compound in Viral Protease Research

| Viral Protease | Example FRET Substrate | Research Application |

|---|---|---|

| SARS-CoV-2 Mpro | Dabcyl-KTSAVLQSGFRKME-Edans | Inhibitor screening and activity assays. nih.goviris-biotech.dersc.org |

| HIV Protease | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg-NH2 | Inhibitor screening, kinetic studies, and drug resistance research. lifetein.comnih.gov |

| VP4 Protease | (Dabcyl)KGKARAASEG(Edans) | Characterization of endopeptidase activity and kinetic analysis. oup.comacs.org |

Research on Intramembrane Proteases (e.g., Rhomboid Proteases)

Rhomboid proteases are a family of intramembrane serine proteases involved in various cellular processes, and their dysregulation is linked to diseases like Parkinson's and cancer. acs.org Studying these enzymes is challenging due to their membrane-embedded nature. This compound has been used to create novel fluorogenic transmembrane peptide substrates to overcome these hurdles. nih.govresearchgate.net For example, a fluorogenic variant of the LacYTM2 transmembrane peptide was generated by replacing specific amino acid positions with Glu-EDANS and Lys-DABCYL. nih.govresearchgate.net This allows for the investigation of rhomboid protease activity in both detergent micelles and liposomes, providing a valuable tool for high-throughput screening of inhibitors. acs.orgnih.govresearchgate.netnih.gov

Table 2: this compound in Rhomboid Protease Studies

| Protease Family | Substrate Design Principle | Key Findings |

|---|---|---|

| Rhomboid Proteases | Incorporation of Glu-EDANS and Lys-DABCYL into a transmembrane peptide sequence (e.g., LacYTM2). nih.govresearchgate.net | Enabled the development of versatile FRET assays for studying rhomboid protease activity in different membrane environments and for inhibitor screening. nih.govresearchgate.netnih.gov |

Analysis of Other Enzyme Systems (e.g., Sirtuins, Trypsin, Botulinum Neurotoxin, Renin)

The utility of this compound extends beyond viral and intramembrane proteases to a variety of other enzyme systems.

Sirtuins: While FRET-based assays are commonly used to measure the activity of sirtuins, a class of NAD+-dependent deacetylases, the direct use of this compound in published research for creating sirtuin substrates is not prominently documented. elabscience.comeurogentec.comclinisciences.comcaymanchem.combiocat.com Existing assays often employ other fluorophores or FRET pairs. eurogentec.com However, a FRET assay for mitochondrial sirtuin 4 (SIRT4) has been developed using a peptide containing both EDANS and DABCYL, synthesized with this compound, to detect its demacrocyclase activity. rsc.org

Trypsin: The activity of trypsin, a well-characterized serine protease, can be monitored using FRET substrates synthesized with this compound. researchgate.net Peptides such as Dabcyl-GGKGG-E(Edans) serve as efficient substrates, where the cleavage by trypsin leads to a detectable increase in fluorescence, allowing for the screening of trypsin inhibitors. researchgate.net

Botulinum Neurotoxin: Botulinum neurotoxins (BoNTs) are potent toxins with proteolytic activity. To detect the activity of BoNT serotype B, a FRET assay was designed using a substrate derived from vesicle-associated membrane protein 2 (VAMP2). researchgate.net The synthesis of this fluorogenic peptide substrate involved the use of this compound. researchgate.net

Renin: Renin is an aspartyl protease that plays a crucial role in the regulation of blood pressure. Its activity can be measured by its ability to cleave a fluorogenic peptide substrate, such as Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg. This compound is used as a calibration standard in these assays to quantify the specific activity of renin.

Table 3: Application of this compound in Diverse Enzyme Assays

| Enzyme System | Role of this compound | Research Focus |

|---|---|---|

| Sirtuin 4 (SIRT4) | Building block for a FRET substrate, (DABCYL)GVLK(HMG)EYGVE(EDANS)G. rsc.org | Development of a FRET assay to measure demacrocyclase activity. rsc.org |

| Trypsin | Component of the FRET substrate Dabcyl-GGKGG-E(Edans). researchgate.net | Screening for trypsin inhibitors. researchgate.net |

| Botulinum Neurotoxin | Used in the synthesis of a VAMP2-based FRET substrate. researchgate.net | Detection of BoNT serotype B activity. researchgate.net |

| Renin | Used as a calibration standard. | Quantification of renin's specific activity. |

Cellular and Molecular Interaction Studies

This compound is a key reagent in the synthesis of fluorescently labeled peptides that are used to study various cellular and molecular interactions.

Research in Cellular Imaging and Tracking

Peptides labeled with EDANS, derived from this compound, have applications in cellular imaging. lifetein.com When conjugated to cell-penetrating peptides (CPPs), these EDANS-DABCYL FRET substrates can be used to monitor intracellular protease activity, such as caspase activation during apoptosis. lifetein.com This allows for the visualization and tracking of specific enzymatic processes within living cells. However, the use of EDANS for live-cell imaging requires careful consideration due to its UV excitation wavelength (around 340 nm), which can be phototoxic. lifetein.com Researchers often employ strategies like pulsed illumination to mitigate these effects. lifetein.com

Strategies for Protein Labeling and Chemical Modification

The primary strategy for protein labeling and chemical modification involving this compound is its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). lifetein.comsigmaaldrich.com This Fmoc-protected amino acid derivative allows for the precise, site-specific introduction of the EDANS fluorophore into a peptide chain. lifetein.comsigmaaldrich.com This method is fundamental to creating the FRET substrates discussed throughout this article, which are essentially peptides chemically modified with a fluorescent reporter system. This approach has become a standard and indispensable technique for producing tools to study protein-protein interactions and enzyme kinetics in real-time. lifetein.com

Analysis of Peptide-Protein Interactions

The chemical compound N-α-Fmoc-L-glutamic acid γ-(Edans) ester, or this compound, is a specialized amino acid derivative that serves as a fundamental building block in the study of peptide-protein interactions. peptide.comsigmaaldrich.com Its primary utility lies in its incorporation into synthetic peptides designed as substrates for proteases, a major class of enzymes. These peptides are engineered to investigate dynamic interactions, particularly enzymatic cleavage events, through a mechanism known as Förster Resonance Energy Transfer (FRET). lifetein.comcore.ac.uklifetein.com

In this application, this compound is used to introduce the fluorescent donor molecule, Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). lifetein.comiris-biotech.de To complete the FRET system, a quencher molecule, frequently Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), is incorporated elsewhere in the same peptide. lifetein.comiris-biotech.deaatbio.com

When the peptide substrate is in its intact, uncleaved form, the Edans donor and Dabcyl quencher are in close proximity. This allows for the non-radiative transfer of energy from the excited state of Edans to Dabcyl, effectively quenching the fluorescence of Edans. lifetein.comresearchgate.net The interaction between the peptide substrate and its target protease results in the cleavage of the peptide backbone at a specific recognition site located between the Edans and Dabcyl moieties. This cleavage separates the donor from the quencher, disrupting the FRET process and leading to a detectable increase in fluorescence emission from Edans. researchgate.netnih.gov

This method provides a continuous and real-time assay to monitor peptide-protein interactions, specifically the catalytic activity of enzymes. nih.gov It allows researchers to rapidly evaluate the kinetics and specificity of proteases. researchgate.netnih.gov For instance, this approach has been instrumental in creating quenched fluorescent substrates to study various enzymes, including Matrix Metalloproteinases (MMPs), which are crucial in connective tissue remodeling. nih.gov The ability to precisely place the Edans group via this compound enables the design of highly specific substrates for individual proteases, facilitating detailed analysis of their function and behavior.

Contribution to Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the quest for new medicines, contributing significantly to the identification of enzyme inhibitors and the subsequent development of therapeutic agents.

Identification and Characterization of Enzyme Inhibitors

The FRET-based assays enabled by this compound are exceptionally well-suited for the high-throughput screening (HTS) of chemical libraries to identify novel enzyme inhibitors. nih.govnih.gov The principle of the assay is straightforward: in the presence of an effective inhibitor, the target enzyme is blocked, the FRET peptide substrate remains uncleaved, and consequently, no increase in fluorescence is observed. researchgate.net This provides a clear and robust signal for identifying compounds with inhibitory activity.

This technique has been successfully applied to identify inhibitors for a range of medically relevant enzymes. Research efforts have utilized substrates containing Edans, synthesized using precursors like this compound, to discover inhibitors for enzymes such as trypsin and the SARS-CoV-2 main protease (Mpro). researchgate.netnih.govbiorxiv.org In the case of the SARS-CoV-2 protease, a FRET-based enzymatic assay using a substrate containing Edans and Dabcyl was employed to screen for inhibitors, leading to the identification of novel peptide-like compounds with potent inhibitory activity. nih.govbiorxiv.orgnih.gov

The data below summarizes key research findings where this methodology was applied.

| Target Enzyme | Substrate Principle | Research Goal | Findings | Citations |

| Matrix Metalloproteinases (MMPs) | FRET peptide with Edans/Dabcyl pair | Characterize MMP behavior and aid inhibitor design | Developed quenched fluorescent substrates for continuous kinetic evaluation of proteases. | nih.gov |

| Trypsin | FRET peptide Dabcyl-GGKGG-E(Edans) | Screen a chemical library for inhibitors | Identified four compounds that inhibit trypsin activity with IC50 values in the micromolar range. | researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | FRET peptide Dabcyl-KTSAVLQSGFRKME-EDANS | Identify novel inhibitors from DNA-encoded chemical libraries | Discovered potent, sub-micromolar inhibitors that form a covalent bond with the catalytic cysteine of the protease. | nih.govbiorxiv.org |

| Botulinum Neurotoxin Serotype B (LC/B) | FRET peptide based on VAMP2 sequence with Edans/Dabcyl | Develop a rapid and sensitive detection assay for the toxin's proteolytic activity | Created a highly specific and sensitive FRET assay capable of detecting the protease down to picomolar concentrations. | core.ac.uk |

Development of Therapeutic Modulators

The identification of enzyme inhibitors is a critical first step in the development of new therapeutic modulators. Compounds discovered through screening assays that utilize this compound-derived substrates often serve as lead candidates for drug development programs. researchgate.net These initial "hits" can be chemically modified and optimized to enhance their potency, selectivity, and pharmacological properties, transforming them into potential therapeutic agents.

For example, the discovery of potent inhibitors for the SARS-CoV-2 main protease is a crucial step toward developing antiviral drugs to combat COVID-19. nih.govbiorxiv.org The inhibitors identified using the Edans-based FRET assay represent novel chemical scaffolds that can be further explored for therapeutic intervention. nih.govbiorxiv.org Similarly, the identification of modulators for MMPs has implications for diseases like arthritis and cancer, where these enzymes are often dysregulated. nih.gov The screening of chemical libraries for trypsin inhibitors has also yielded compounds with chemical structures similar to other known potent inhibitors, suggesting their potential for further development. researchgate.net

By providing a robust and efficient platform for the initial discovery of enzyme modulators, the application of this compound in creating FRET substrates directly contributes to the pipeline of new therapeutic strategies for a wide range of diseases.

Emerging Research Frontiers and Future Directions

Supramolecular Chemistry and Material Science Applications

Fmoc-Glu(Edans)-OH is increasingly recognized for its potential in constructing ordered molecular architectures and functional materials. Its capacity to self-assemble and co-assemble with other molecules makes it a key component in the design of novel supramolecular structures.

The self-assembly of low molecular weight gelators (LMWGs) is a cornerstone of supramolecular chemistry, and Fmoc-protected amino acids are prominent examples. While research has explored various Fmoc-amino acid derivatives for hydrogel formation, studies indicate that Fmoc-glutamic acid derivatives, in general, can be effective gelators and can form stable supramolecular structures through co-assembly processes nih.govrsc.org. The incorporation of this compound into co-assembly processes with other Fmoc-amino acids or peptides has the potential to yield hydrogels with tunable properties. These hydrogels can offer unique microenvironments for biological applications, and the embedded EDANS fluorophore could potentially be used to monitor the structural integrity or dynamics within the gel matrix researchgate.net. Research has shown that Fmoc-Glu derivatives, when co-assembled, can exhibit favorable rheological characteristics, suggesting their utility in creating robust supramolecular networks nih.gov.

This compound has been directly utilized in the synthesis of nanometer-scale molecular rods with precise lengths amazonaws.comuci.edu. This application leverages the controlled assembly of modified amino acids to create well-defined, water-soluble nanostructures. In these studies, this compound, along with coupling reagents such as HCTU, serves as a building block for constructing these ordered molecular assemblies amazonaws.com. The precise incorporation of this compound allows for the systematic extension of these molecular rods, enabling the engineering of materials with controlled dimensions at the nanoscale.

Advanced Analytical and Detection Methodologies

The fluorescent properties of the EDANS moiety within this compound make it an invaluable component in developing sensitive analytical tools and detection methods.

This compound has been referenced in the context of developing Fluorescence Resonance Energy Transfer (FRET)-based assays for applications such as characterizing alternative splicing events using Peptide Nucleic Acid (PNA) Fluorescence In Situ Hybridization (PNA-FISH) aatbio.com. While the direct integration of this compound into PNA probes is not extensively detailed in the provided results, its use in related FRET-based assays suggests its potential for developing novel PNA-based detection systems. PNA-FISH is a technique used for specific genetic sequence detection, and incorporating fluorescent labels like EDANS could enhance the sensitivity and specificity of such assays.

This compound is a key building block for creating peptides labeled with fluorescent moieties, particularly for applications in Single-Molecule Förster Resonance Energy Transfer (smFRET) spectroscopy peptide.com. EDANS is a well-established donor fluorophore, often paired with quenchers like DABCYL, to form efficient FRET pairs lifetein.comnih.govsigmaaldrich.comiris-biotech.de. By incorporating this compound into peptides, researchers can synthesize probes that, when paired with a suitable acceptor, allow for the real-time monitoring of biomolecular interactions and conformational changes at the single-molecule level aatbio.comnih.govista.ac.atnih.gov. This technique is instrumental in understanding the complex dynamics of proteins, providing insights into their folding, function, and interactions that are often masked in ensemble measurements nih.govista.ac.atnih.gov. The ability to precisely position EDANS via this compound in peptide sequences is critical for optimizing FRET efficiency and obtaining meaningful data on protein dynamics sigmaaldrich.com.

Innovations in Fluorophore-Quencher Systems

This compound is central to the development and innovation of fluorophore-quencher systems, primarily due to the well-characterized FRET pair formed by EDANS (donor) and DABCYL (acceptor).

The EDANS/DABCYL pair is widely employed due to its excellent spectral overlap, enabling efficient non-radiative energy transfer. EDANS typically exhibits excitation and emission maxima around 341 nm and 471 nm, respectively, while DABCYL absorbs strongly around 453 nm lifetein.comsigmaaldrich.com. This overlap facilitates efficient quenching of EDANS fluorescence by DABCYL when they are in close proximity (typically within 1-10 nm), a principle fundamental to FRET-based assays nih.govsigmaaldrich.com101.200.202.

This compound, along with its counterpart Fmoc-Lys(Dabcyl)-OH, allows for the precise incorporation of these FRET components into synthetic peptides using standard Fmoc solid-phase peptide synthesis (SPPS) strategies lifetein.comsigmaaldrich.comiris-biotech.deissuu.com. This direct incorporation eliminates the need for post-synthesis functionalization, simplifying the synthesis of complex FRET substrates, particularly for protease activity assays nih.goviris-biotech.deissuu.com. Upon enzymatic cleavage of the peptide sequence separating EDANS and DABCYL, the distance between them increases, leading to a significant increase in EDANS fluorescence, often by up to 40-fold nih.govsigmaaldrich.com. This fluorescence turn-on mechanism provides a highly sensitive and quantifiable signal for detecting enzymatic activity or molecular interactions lifetein.comnih.gov. Innovations in this area also involve exploring alternative quenchers, such as Tide Quencher™ (TQ) series, which may offer improved performance or different spectral properties compared to DABCYL 101.200.202.

Table 1: Key Spectral Properties of EDANS/DABCYL FRET Pair

| Component | Role | Excitation Maxima (nm) | Emission Maxima (nm) | Absorption Maxima (nm) | Notes |

| EDANS | Donor | 341 | 471 | N/A | High quantum yield, water-soluble |

| DABCYL | Quencher | N/A | N/A | 453 | Non-fluorescent "dark quencher" |

Data compiled from lifetein.comsigmaaldrich.comrsc.org. Spectral properties can vary slightly based on the environment.

Table 2: Specifications of this compound

| Property | Value | Source(s) |

| CAS Number | 193475-66-0 | aatbio.comiris-biotech.desigmaaldrich.com |

| Molecular Formula | C₃₂H₃₁N₃O₈S | sigmaaldrich.com |

| Molecular Weight | 617.67 g/mol | iris-biotech.desigmaaldrich.com |

| Purity | ≥95.0% (HPLC) | sigmaaldrich.com |

| Storage Temperature | 2-8°C or 15-25°C (depending on supplier) | iris-biotech.desigmaaldrich.com |

| Primary Application | Building block for SPPS of FRET peptides, fluorescent labeling | peptide.comlifetein.comissuu.com |

| Role of EDANS | Fluorophore (Donor dye) | lifetein.com |

| Quencher Compatibility | DABCYL, Tide Quencher™ series | lifetein.comiris-biotech.de101.200.202 |

Q & A

Q. What is the role of Fmoc-Glu(Edans)-OH in FRET-based protease assays?

this compound is a fluorescent amino acid derivative used to synthesize Förster Resonance Energy Transfer (FRET) peptide probes. The EDANS fluorophore (λex 335–341 nm, λem 471–493 nm) pairs with Dabcyl as a quencher, enabling real-time detection of protease activity. Upon peptide cleavage, the spatial separation of EDANS and Dabcyl restores fluorescence, providing a quantitative readout of enzymatic activity .

Methodological Insight :

Q. How should this compound be stored to maintain stability?

The compound is light-sensitive and prone to hydrolysis. Store lyophilized powder at 4°C in airtight containers with desiccants. For dissolved stocks (e.g., in DMSO), aliquot and store at -80°C for long-term use (up to 6 months) .

Validation Tip :

Q. What solvents are compatible with this compound during peptide synthesis?

Use DMSO or DMF for solubilization. Avoid aqueous buffers during coupling steps to prevent premature hydrolysis of the Edans ester. Post-synthesis, peptides can be dissolved in PBS or Tris-HCl for functional assays .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound to avoid incomplete incorporation?

Inefficient coupling leads to truncated peptides and reduced FRET signal.

- Activation Reagents : Use PyBOP or HCTU/HOBt instead of strong acylating agents (e.g., PyBrOP), which may acylate the Edans naphthylamine group .

- Coupling Time : Extend to 3–4 hours for sterically challenging sequences.

- Monitoring : Perform Kaiser tests after each coupling step to verify completion .

Data Contradiction Note : Some protocols report higher yields with manual coupling (3-fold molar excess of this compound) versus automated synthesis. Validate with LC-MS to resolve discrepancies .

Q. What strategies mitigate fluorescence quenching artifacts in FRET assays using this compound?

Artifacts arise from nonspecific interactions or improper probe design:

- Spectral Calibration : Confirm overlap between EDANS emission and Dabcyl absorption (λmax 453 nm) using a fluorimeter .

- Control Experiments : Include a non-cleavable peptide analog to distinguish background fluorescence .

- Solubility Optimization : Add solubilizing residues (e.g., Glu-Gly extensions) to prevent aggregation-induced quenching .

Q. How to resolve conflicting reports on the stability of Edans-labeled peptides in physiological buffers?

Stability varies with sequence and storage conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.